molecular formula C21H17Cl2NO2 B2865804 N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide CAS No. 338400-66-1

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B2865804
CAS No.: 338400-66-1
M. Wt: 386.27
InChI Key: CVSWPEJCYLLWPC-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • N-benzyl-3,5-dichloro-2,6-dimethyl-4-pyridinamine
  • 3,4-Dichlorobenzyl bromide
  • 3,5-Dichlorobenzamide derivatives

Comparison: N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-26-18-10-8-17(9-11-18)24(14-15-5-3-2-4-6-15)21(25)16-7-12-19(22)20(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWPEJCYLLWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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